Stereochemical Purity and Enantiomeric Excess Relative to (1S)-Enantiomer
The target compound possesses a defined (R)-configuration, which is critical for stereospecific applications. While both the (1R) and (1S) enantiomers are commercially available at a minimum 95% purity, the (1R) form is specified for research requiring the (R)-stereoisomer . The racemic mixture (CAS 123983-01-7) lacks this stereochemical definition, rendering it unsuitable for enantioselective studies .
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (1R) enantiomer, ≥95% purity |
| Comparator Or Baseline | (1S) enantiomer (CAS 123983-03-9), ≥95% purity; Racemic mixture (CAS 123983-01-7), 95% purity |
| Quantified Difference | No quantitative activity data; stereochemical difference is qualitative |
| Conditions | Commercial supplier specifications |
Why This Matters
Selection of the correct enantiomer is paramount for reproducibility in asymmetric synthesis and structure-activity relationship (SAR) studies.
